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Compound of Interest

Compound Name: 5-Vinyluracil

Cat. No.: B015639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of high-purity 5-
Vinyluracil, a critical building block in the development of novel therapeutics. This document

outlines key product specifications from various suppliers, details experimental protocols for

synthesis and purification, and provides validated analytical methods for quality control.

Furthermore, it explores the mechanism of action of 5-Vinyluracil-derived compounds and

visualizes the key signaling pathways affected.

Commercial Supplier Specifications
High-purity 5-Vinyluracil is available from a range of commercial suppliers, each offering

various grades and quantities. The following table summarizes the product specifications from

prominent vendors to facilitate selection based on research and development needs.
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Experimental Protocols
Synthesis of High-Purity 5-Vinyluracil
A common and efficient method for the synthesis of 5-Vinyluracil is through the dehydration of

5-(1-hydroxyethyl)uracil. The following protocol is adapted from established literature

procedures.[2]

Materials:
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5-(1-hydroxyethyl)uracil

Methanesulfonyl chloride (MsCl)

Triethylamine (TEA)

Dichloromethane (DCM), anhydrous

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Ethyl acetate

Hexanes

Procedure:

Mesylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

dissolve 5-(1-hydroxyethyl)uracil in anhydrous dichloromethane. Cool the solution to 0 °C in

an ice bath.

Slowly add triethylamine to the solution, followed by the dropwise addition of

methanesulfonyl chloride.

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by thin-layer

chromatography (TLC).

Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous

solution of sodium bicarbonate.

Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude mesylated intermediate.

Elimination: Dissolve the crude intermediate in a suitable solvent (e.g., DMF or DMSO) and

treat it with a non-nucleophilic base (e.g., DBU) at room temperature or with gentle heating

to induce elimination to the vinyl group.

Purification: After the elimination reaction is complete (monitored by TLC), purify the crude 5-
Vinyluracil by silica gel column chromatography using a gradient of ethyl acetate in hexanes

to afford the pure product.

Purification of 5-Vinyluracil by Recrystallization
For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical and

should be determined empirically.

General Procedure:

Solvent Selection: Test the solubility of a small amount of crude 5-Vinyluracil in various

solvents at room temperature and at their boiling points. Ideal solvents are those in which the

compound is sparingly soluble at room temperature but highly soluble at the boiling point.

Common solvent systems to screen include ethanol/water, acetone/water, and ethyl

acetate/hexanes.[3][4][5]

Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Vinyluracil in a minimal amount of

the chosen hot solvent or solvent mixture to form a saturated solution.

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to

remove them.

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal

formation should occur. For maximum yield, further cool the flask in an ice bath.

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small

amount of the cold recrystallization solvent, and dry them under vacuum to a constant

weight.
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Analytical Methods for Quality Control
To ensure the purity of 5-Vinyluracil, validated analytical methods are essential. High-

Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry

(GC-MS) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of 5-Vinyluracil and quantifying impurities.

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic

acid) is a common starting point. For example, a linear gradient from 5% to 95% acetonitrile

over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength of approximately 260 nm.[6]

Sample Preparation: Dissolve a known concentration of 5-Vinyluracil in the initial mobile

phase composition.

Purity Calculation: Purity is determined by the area percentage of the main peak relative to

the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the identification of volatile impurities and for confirmation of the

compound's identity. Derivatization is often necessary for non-volatile compounds like uracil

derivatives to increase their volatility.

Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%

Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide

(MTBSTFA).

Derivatization Procedure:
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Dry a small sample of 5-Vinyluracil under a stream of nitrogen.

Add the derivatization agent and a suitable solvent (e.g., acetonitrile or pyridine).

Heat the mixture at 60-80 °C for 30-60 minutes to complete the reaction.

GC Column: A non-polar or medium-polarity column, such as a 5% phenyl-

methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few

minutes, then ramp up to a high temperature (e.g., 280-300 °C).

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate.

MS Detector: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the

derivatized compound (e.g., m/z 50-500).

Analysis: The identity of 5-Vinyluracil is confirmed by its retention time and the

fragmentation pattern in the mass spectrum. Purity can be estimated by comparing the peak

area of the derivatized product to the total ion chromatogram.

Mechanism of Action and Signaling Pathways
5-Vinyluracil itself is a nucleobase analog. In drug development, it is typically incorporated into

a nucleoside scaffold to form a nucleoside analog. These analogs can then be phosphorylated

by cellular or viral kinases to their active triphosphate forms. As mimics of natural

deoxynucleotides, these triphosphate analogs can be incorporated into growing DNA or RNA

chains by polymerases.[7][8][9]

Antiviral Activity: Chain Termination
Many antiviral drugs derived from nucleoside analogs act as chain terminators.[10][11][12] The

incorporation of the 5-vinyluracil nucleoside triphosphate into the viral genome can halt

replication because the modified sugar moiety lacks a 3'-hydroxyl group, or the presence of the

vinyl group sterically hinders the addition of the next nucleotide. This mechanism is particularly

effective against viruses that rely on their own polymerases for replication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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